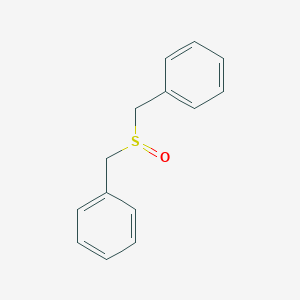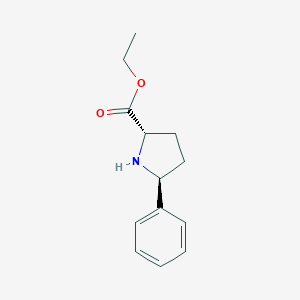
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
Descripción general
Descripción
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of dimethylamine with a trifluoromethylated precursor under controlled conditions. One common method includes the use of trifluoroacetaldehyde and dimethylamine in the presence of a base to facilitate the formation of the enone structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a compound of interest in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(dimethylamino)-N,N-dimethylacrylamide
- (E)-3-(dimethylamino)methylidene-1,1-dimethylurea
- (E)-3-(dimethylamino)acrylate
Uniqueness
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more versatile compared to similar compounds .
Propiedades
Número CAS |
127223-93-2 |
|---|---|
Fórmula molecular |
C6H8F3NO |
Peso molecular |
167.13 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3 |
Clave InChI |
OPFMBYIQGSJDOB-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C(F)(F)F |
SMILES isomérico |
CN(C)/C=C/C(=O)C(F)(F)F |
SMILES canónico |
CN(C)C=CC(=O)C(F)(F)F |
Pictogramas |
Irritant |
Solubilidad |
17.9 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the trifluoromethyl group influence the vibrational frequencies in (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one?
A1: The trifluoromethyl group in this compound notably influences the vibrational frequencies of the molecule, particularly the C–F vibrations. These vibrations exhibit coupling with the C–H vibrations adjacent to the CF3 group, adding complexity to the analysis of infrared spectra []. The formation of intermolecular hydrogen bonds further affects the C–F vibrations, necessitating careful interpretation of spectral data to decouple these effects and accurately assign vibrational modes.
Q2: What is the significance of this compound in synthetic chemistry?
A2: this compound plays a crucial role as a versatile building block in organic synthesis. Its reaction with various lithium derivatives of aromatic or heteroaromatic compounds allows for the preparation of trifluoromethyl enones and enediones []. This reaction proceeds stereospecifically, yielding solely the (E)-isomers of the enones, highlighting its utility in synthesizing specific isomers with potentially distinct biological activities. Furthermore, it can be used to synthesize trifluoromethylated arylhydrazones through a coupling reaction with different aromatic diazonium salts [, ]. This synthetic route provides access to a diverse array of trifluoromethyl-containing compounds, expanding the chemical space for exploring new pharmaceuticals and materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)


![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)







